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Compound of Interest

Compound Name: Ciramadol

Cat. No.: B049922 Get Quote

An in-depth technical guide on the properties of Tramadol and its primary active metabolite, O-

Desmethyltramadol, is detailed below, tailored for researchers, scientists, and drug

development professionals.

Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately

severe pain. Its analgesic effects are attributed to its activity as a weak µ-opioid receptor

agonist and its ability to inhibit the reuptake of serotonin and norepinephrine. The compound is

a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which contribute to its

overall pharmacological profile through different mechanisms. A significant portion of its

analgesic activity comes from its primary active metabolite, O-desmethyltramadol (M1), which

has a much higher affinity for the µ-opioid receptor. This guide provides a comprehensive

overview of the physicochemical and pharmacological properties of Tramadol and O-

Desmethyltramadol, along with relevant experimental protocols and pathway visualizations.

Physicochemical Properties
The fundamental physicochemical characteristics of Tramadol and its active metabolite, O-

Desmethyltramadol, are summarized in the table below. These properties are crucial for

understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as

well as for the development of analytical methods.
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Property Tramadol O-Desmethyltramadol (M1)

IUPAC Name

(1R,2R)-2-

[(Dimethylamino)methyl]-1-(3-

methoxyphenyl)cyclohexan-1-

ol

(1R,2R)-1-(3-

Hydroxyphenyl)-2-

[(dimethylamino)methyl]cycloh

exan-1-ol

Molecular Formula C₁₆H₂₅NO₂ C₁₅H₂₃NO₂

Molecular Weight 263.38 g/mol 249.35 g/mol

Melting Point
180-181 °C (Hydrochloride

salt)
Data not readily available

pKa 9.41 9.6 (amine), 10.5 (phenol)

LogP 2.62 1.35

Solubility
Freely soluble in water and

ethanol
Soluble in methanol

Pharmacological Properties
The pharmacological profile of Tramadol is complex, involving multiple mechanisms of action

that contribute to its analgesic effects.
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Property Tramadol O-Desmethyltramadol (M1)

Mechanism of Action

Weak µ-opioid receptor

agonist; Serotonin-

norepinephrine reuptake

inhibitor (SNRI)

Potent µ-opioid receptor

agonist

Receptor Affinity (Ki) µ-opioid: ~2.1 µM µ-opioid: ~0.003 µM

Metabolism

Primarily hepatic via CYP2D6

and CYP3A4. O-demethylation

by CYP2D6 to O-

desmethyltramadol (M1) is a

key pathway.

Further metabolized by N-

demethylation and

glucuronidation.

Elimination Half-Life 6.3 hours 7.4 hours

Protein Binding ~20% ~20%

Signaling Pathways
Tramadol and O-Desmethyltramadol exert their primary analgesic effects through the µ-opioid

receptor signaling pathway. The binding of the agonist leads to a cascade of intracellular

events that ultimately reduce neuronal excitability and nociceptive transmission.
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Caption: µ-Opioid receptor signaling cascade initiated by O-Desmethyltramadol.

Experimental Protocols
Synthesis of Tramadol Hydrochloride
A common laboratory-scale synthesis involves a Grignard reaction, followed by a Mannich

reaction.
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Caption: Workflow for the synthesis of racemic Tramadol HCl.

Methodology:

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous

tetrahydrofuran (THF). 3-Bromoanisole is added dropwise to initiate the formation of 3-

methoxyphenylmagnesium bromide.

Grignard Reaction: The prepared Grignard reagent is cooled, and a solution of

cyclohexanone in anhydrous THF is added slowly. The reaction is quenched with a saturated

aqueous solution of ammonium chloride. The organic layer is separated, dried, and

concentrated to yield 1-(3-methoxyphenyl)cyclohexanol.

Mannich Reaction: The intermediate alcohol is reacted with dimethylamine hydrochloride and

paraformaldehyde in the presence of an acid catalyst. The mixture is heated to drive the

reaction to completion.

Workup and Purification: The reaction mixture is basified, and the product is extracted with

an organic solvent. The solvent is evaporated, and the resulting crude Tramadol base is

purified, often by column chromatography.

Salt Formation: The purified base is dissolved in a suitable solvent like isopropanol, and a

solution of hydrochloric acid in isopropanol is added to precipitate Tramadol hydrochloride.

The salt is then collected by filtration and dried.
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Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the

quantification of Tramadol and O-Desmethyltramadol in plasma or urine.

Methodology:

Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is

typically employed to isolate the analytes from the biological matrix and remove interfering

substances. An internal standard (e.g., deuterated Tramadol) is added prior to extraction.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column

with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g.,

ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass

spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

Detection and quantification are performed using multiple reaction monitoring (MRM) of

specific precursor-to-product ion transitions for each analyte and the internal standard.
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Caption: Analytical workflow for LC-MS/MS quantification of Tramadol.
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Conclusion
Tramadol and its active metabolite, O-Desmethyltramadol, represent a complex yet effective

analgesic system. A thorough understanding of their distinct physicochemical properties,

pharmacokinetics, and dual mechanism of action is essential for their safe and effective use in

clinical practice and for guiding future drug development efforts. The provided protocols and

pathways serve as a foundational guide for researchers in this field.

To cite this document: BenchChem. [a-dimethylamino-m-hydroxybenzyl)cyclohexanol
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049922#a-dimethylamino-m-hydroxybenzyl-
cyclohexanol-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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